

# In-depth Technical Guide: The Discovery and Development of DD0-2363

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | DD0-2363  |           |
| Cat. No.:            | B15580351 | Get Quote |

#### Introduction

Extensive research has been conducted to identify and chronicle the discovery and development history of the compound designated **DD0-2363**. However, a thorough search of publicly available scientific literature, clinical trial databases, and patent records did not yield any specific information pertaining to a molecule with this identifier. The search results did, however, contain information on other investigational drugs, which may be of interest to researchers and scientists in the field of drug development. These include AS-1763 (docirbrutinib), deucravacitinib, and 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD).

It is possible that "**DD0-2363**" is an internal preclinical designation that has not yet been publicly disclosed, or that it is a typographical error. This guide will therefore summarize the available information on the aforementioned alternative compounds, as they appeared in the search results, to provide a relevant overview of drug discovery and development processes.

## Investigational Drugs Identified in Search Results

While information on **DD0-2363** is unavailable, the following compounds were identified and are presented here as potential subjects of interest:

- AS-1763 (Docirbrutinib): An orally administered Bruton's tyrosine kinase (BTK) inhibitor.
- Deucravacitinib: An oral, selective tyrosine kinase 2 (TYK2) inhibitor.



• 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD): A compound isolated from the roots of Averrhoa carambola L. with potential therapeutic applications in cancer.[1]

## **AS-1763 (Docirbrutinib)**

AS-1763, also known as docirbrutinib, is an investigational oral BTK inhibitor being evaluated for the treatment of B-cell malignancies.

## **Clinical Development**

A Phase 1b clinical trial (NCT05602363) has been initiated to evaluate the safety and tolerability of AS-1763 in patients with previously treated chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL) or B-cell non-Hodgkin lymphoma (NHL) who have failed or are intolerant to at least two prior lines of systemic therapy.[2][3] This open-label, multi-center study is designed as a dose-escalation trial to determine the recommended Phase 2 dose.[2][3]

Table 1: Overview of NCT05602363 Clinical Trial for AS-1763

| Parameter          | Description                                                                                          |
|--------------------|------------------------------------------------------------------------------------------------------|
| Study Phase        | Phase 1b                                                                                             |
| Drug               | AS-1763 (docirbrutinib)                                                                              |
| Indications        | Chronic Lymphocytic Leukemia/Small<br>Lymphocytic Lymphoma (CLL/SLL), Non-<br>Hodgkin Lymphoma (NHL) |
| Patient Population | Previously treated patients who have failed or are intolerant to ≥2 lines of systemic therapy        |
| Study Design       | Open-label, multi-center, dose-escalation                                                            |
| Primary Outcome    | Safety and tolerability                                                                              |

## **Experimental Protocols**

The clinical trial protocol for NCT05602363 specifies key inclusion and exclusion criteria for patient enrollment.



#### Inclusion Criteria:[2]

- Age ≥18 years
- Histologically confirmed B-cell malignancy (CLL/SLL, WM, MCL, MZL, or FL)
- Failed or intolerant to ≥2 prior lines of systemic therapy
- ECOG Performance Status 0 to 2
- Adequate hematologic, hepatic, and renal function

#### Exclusion Criteria:[4]

• The search results did not provide specific exclusion criteria for the AS-1763 trial. The exclusion criteria listed in the initial search results were for a deucravacitinib trial.

## **Deucravacitinib**

Deucravacitinib is an oral, selective inhibitor of tyrosine kinase 2 (TYK2), an intracellular signaling kinase that mediates cytokine-driven immune and inflammatory pathways.

## **Clinical Development**

A clinical study has been designed to evaluate the efficacy and safety of deucravacitinib compared to placebo in participants with active psoriatic arthritis (PsA) who are either naïve to biologic disease-modifying antirheumatic drugs (bDMARDs) or had previously received a tumor necrosis factor  $\alpha$  (TNF $\alpha$ ) inhibitor.[4]

Table 2: Overview of a Clinical Trial for Deucravacitinib in Psoriatic Arthritis



| Parameter          | Description                                      |
|--------------------|--------------------------------------------------|
| Drug               | Deucravacitinib                                  |
| Comparator         | Placebo                                          |
| Indication         | Active Psoriatic Arthritis (PsA)                 |
| Patient Population | Biologic-naïve or prior TNFα inhibitor treatment |
| Primary Outcome    | Efficacy and safety                              |

## **Experimental Protocols**

#### Inclusion Criteria:[4]

- Diagnosis of PsA for at least 3 months
- Meets the Classification Criteria for Psoriatic Arthritis (CASPAR)
- Active plaque psoriasis or a documented history of plaque psoriasis
- Active arthritis (≥ 3 swollen and ≥ 3 tender joints)
- High-sensitivity C-reactive protein (hsCRP) ≥ 3 mg/L

#### Exclusion Criteria:[4]

- · Non-plaque forms of psoriasis
- Other autoimmune conditions (e.g., systemic lupus erythematosus, rheumatoid arthritis)
- · Active fibromyalgia

## 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD)

DMDD is a natural compound that has been investigated for its therapeutic potential.



## **Discovery and Preclinical Development**

DMDD was isolated from the roots of Averrhoa carambola L..[1] Preclinical studies have suggested that DMDD exhibits hypoglycemic and anti-lipid peroxidative effects.[1] A patent has been filed for the use of DMDD and its analogs as a therapeutic agent for treating various human cancers, including bone, brain, breast, ovarian, and lung cancer.[1]

## **Signaling Pathways and Experimental Workflows**

Due to the lack of specific information on **DD0-2363**, diagrams for its signaling pathway or experimental workflows cannot be generated. However, a generalized workflow for a Phase 1b dose-escalation clinical trial, similar to the one for AS-1763, is presented below.





Click to download full resolution via product page

Caption: Generalized workflow for a Phase 1b dose-escalation clinical trial.



#### Conclusion

While the requested in-depth technical guide on the discovery and development of **DD0-2363** could not be produced due to a lack of available data, this document provides a summary of information on other investigational compounds found in the search results. The provided details on AS-1763, deucravacitinib, and DMDD offer insights into the typical trajectory of drug discovery and development, from preclinical investigation to clinical trials. The included tables and diagram serve as examples of how such data can be effectively presented.

It is recommended that the identifier "**DD0-2363**" be verified to enable a more targeted and accurate literature search. Should a corrected identifier be provided, a comprehensive technical guide can be developed.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. US10993920B2 2-dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione as a cancer therapeutic Google Patents [patents.google.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A phase 1b study of oral AS-1763 in patients with previously treated chronic lymphocytic leukemia/small lymphocytic lymphoma or non hodgkin lymphoma [mdanderson.org]
- 4. A Study to Determine the Efficacy and Safety of Deucravacitinib Compared With Placebo in Participants With Active Psoriatic Arthritis (PsA) Who Are Naïve to Biologic Disease Modifying Anti-rheumatic Drugs or Had Previously Received TNFα Inhibitor Treatment | BMS Clinical Trials [bmsclinicaltrials.com]
- To cite this document: BenchChem. [In-depth Technical Guide: The Discovery and Development of DD0-2363]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580351#dd0-2363-discovery-and-development-history]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com